![molecular formula C20H34O2 B15164552 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol CAS No. 190450-85-2](/img/structure/B15164552.png)
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a butan-2-ol moiety
Métodos De Preparación
The synthesis of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves several steps. One common method includes the alkylation of 2,4-bis(2-methylbutan-2-yl)phenol with butan-2-ol under specific reaction conditions. The process typically requires the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of butan-2-ol to form the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted phenoxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The butan-2-ol moiety may also play a role in its overall biological activity by affecting its solubility and distribution within biological systems .
Comparación Con Compuestos Similares
1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol can be compared with similar compounds such as:
2-Methyl-2-butanol: A simpler alcohol with similar structural features but lacking the phenoxy group.
4-Methoxyphenyl derivatives: Compounds with a methoxy group instead of the 2-methylbutan-2-yl groups, leading to different reactivity and applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
190450-85-2 |
|---|---|
Fórmula molecular |
C20H34O2 |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-2-ol |
InChI |
InChI=1S/C20H34O2/c1-8-16(21)14-22-18-12-11-15(19(4,5)9-2)13-17(18)20(6,7)10-3/h11-13,16,21H,8-10,14H2,1-7H3 |
Clave InChI |
YXYKRCRPHCXVFZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(COC1=C(C=C(C=C1)C(C)(C)CC)C(C)(C)CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
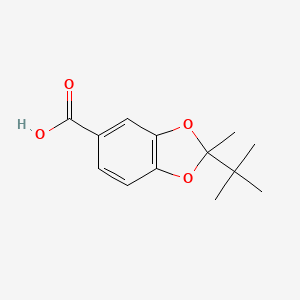
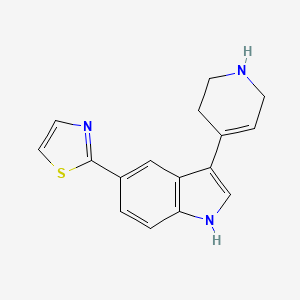

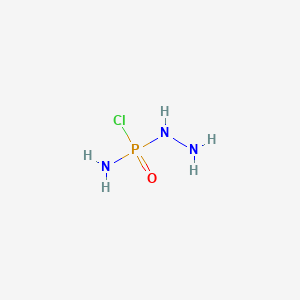
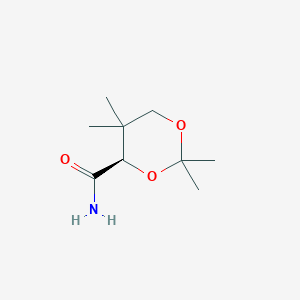
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
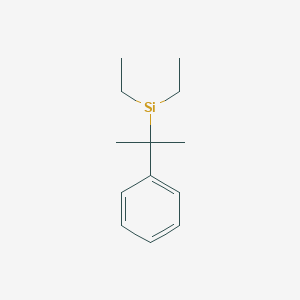
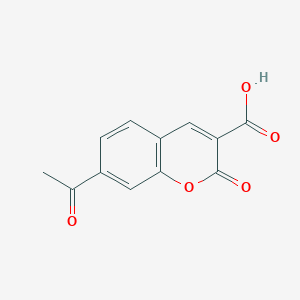
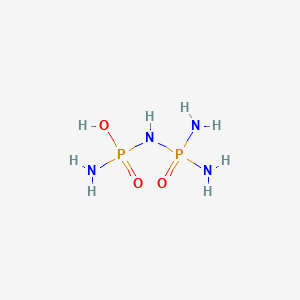
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
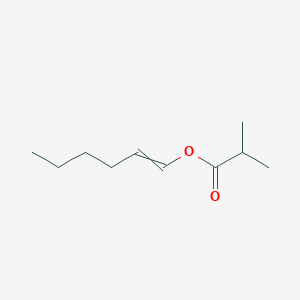
![1,4,7,10-Tetraazabicyclo[5.5.2]tetradecane, 4,10-bis(phenylmethyl)-](/img/structure/B15164578.png)
![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
